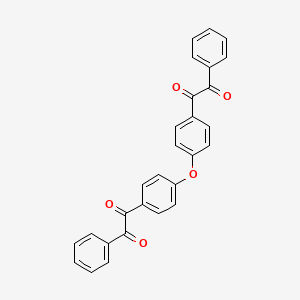

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-

Description

BenchChem offers high-quality Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZHLLCAHJUHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389293 | |

| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21454-19-3 | |

| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of the aromatic diketone, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. The content herein is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical grounding and practical, step-by-step methodologies.

Introduction: The Significance of Aromatic Diketones

Aromatic diketones, such as Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], represent a class of organic compounds with significant potential in various scientific domains. The presence of multiple carbonyl groups and extended aromatic systems imparts unique electronic and structural properties, making them valuable precursors in the synthesis of polymers, pharmaceuticals, and advanced materials. The 1,2-dicarbonyl moiety, in particular, is a key pharmacophore in several biologically active molecules and a versatile handle for further chemical transformations.[1] This guide will delineate a robust, two-step synthetic pathway to the title compound and the analytical techniques essential for its structural confirmation and purity assessment.

Synthetic Strategy: A Two-Step Approach

The synthesis of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be efficiently achieved through a two-step process. The first step involves a double Friedel-Crafts acylation of diphenyl ether with phenylacetyl chloride to construct the basic carbon skeleton. The resulting intermediate, a diketone, is then subjected to an oxidation reaction to yield the final 1,2-diketone product.

Diagram of the Overall Synthetic Pathway

Sources

A Theoretical and Computational Investigation of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]

An In-depth Technical Guide:

Abstract

This guide provides a comprehensive theoretical and computational framework for the study of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] , a molecule belonging to the versatile class of diketones. While direct experimental literature on this specific compound is sparse, its structural motifs are prevalent in molecules of significant pharmacological interest. This document leverages established computational chemistry protocols and data from analogous compounds to outline a robust strategy for characterizing its physicochemical properties, predicting its biological potential, and guiding future experimental work. We will delve into the application of Density Functional Theory (DFT) for electronic structure analysis and Molecular Dynamics (MD) for simulating its behavior in physiological environments. Furthermore, we will explore its potential in drug discovery through molecular docking simulations and in silico ADMET profiling, establishing a foundation for its rational development as a therapeutic agent.

Introduction to a Promising Molecular Scaffold

Molecular Profile of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], identified by the CAS Number 21454-19-3 , is an aromatic diketone.[1][2] Its structure features a central diphenyl ether core linking two phenylglyoxal units. This arrangement of aromatic rings and reactive dicarbonyl groups imparts a unique combination of rigidity and conformational flexibility, making it an intriguing candidate for interacting with biological macromolecules.

The core structure consists of two ethanedione (glyoxal) groups where one carbonyl is attached to a terminal phenyl ring and the other to a central phenoxy group. This specific arrangement classifies it as an α-diketone, a functional group known for its diverse reactivity and coordination chemistry.

The Significance of the Diketone Moiety in Medicinal Chemistry

The diketone functional group is a privileged scaffold in drug discovery.[3] More specifically, β-diketones and their derivatives are widely recognized for their therapeutic potential, acting as antioxidants, anti-inflammatory agents, and antivirals.[4] The ability of the diketone moiety to chelate metals is a key feature, underpinning its use in the design of novel metallodrugs and as a component in catalysts.[3][5]

Notably, molecules incorporating diketone scaffolds have been investigated as potent inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is a key target in anti-inflammatory therapies.[4][5] The structural versatility of diketones allows for fine-tuning of their electronic and steric properties to achieve high affinity and selectivity for specific biological targets, making them a cornerstone for the rational design of new therapeutic agents.[5]

Theoretical Methodologies for In Silico Characterization

To understand the potential of a novel molecule, computational methods provide invaluable insights into its intrinsic properties and dynamic behavior, long before substantial investment in chemical synthesis and experimental testing is required.

Quantum Mechanics: Elucidating Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it the workhorse for chemists to predict molecular geometries, electronic properties, and spectroscopic signatures.[6] For a molecule like Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], DFT can elucidate the distribution of electron density, identify reactive sites, and predict its stability.

Key parameters derived from DFT calculations include:

-

Optimized Molecular Geometry: The lowest energy, most stable 3D conformation of the molecule.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals, whose energy gap is a crucial indicator of chemical reactivity and electronic excitability.[6]

-

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the electron density surface, which reveals regions susceptible to electrophilic and nucleophilic attack.[7]

-

Vibrational Frequencies: These calculations can predict the molecule's Infrared (IR) spectrum, which serves as a valuable tool for experimental validation of its structure.[8]

-

Structure Preparation: Draw the 2D structure of the molecule and convert it to a 3D format using software like GaussView or Avogadro. Perform an initial geometry optimization using a low-cost method like molecular mechanics.

-

Computational Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Select the B3LYP functional, a hybrid functional known for its reliability with organic molecules.[6]

-

Basis Set: Employ the 6-311++G(d,p) basis set, which provides a flexible and accurate description of the electron orbitals, including diffuse functions and polarization.[6]

-

Solvation: To mimic a physiological environment, apply an implicit solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent.[7]

-

-

Execution: Run a geometry optimization calculation followed by a frequency calculation at the same level of theory to confirm the structure is a true energy minimum.

-

Analysis: Extract the optimized coordinates, orbital energies (HOMO/LUMO), MEP map, and vibrational frequencies from the output files.

Caption: A generalized workflow for DFT calculations.

Simulating Molecular Motion: An Overview of Molecular Dynamics (MD)

While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations allow us to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD can reveal conformational changes, solvent interactions, and the stability of ligand-protein complexes over time, providing a more realistic view of molecular behavior in a biological context.

-

System Preparation:

-

Ligand Parametrization: Use the optimized DFT geometry. Generate atomic charges (e.g., RESP charges) and assign atom types compatible with a chosen force field (e.g., GAFF2 for small molecules).

-

Solvation: Place the ligand in the center of a periodic box of water molecules (e.g., TIP3P water model).

-

Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Staging:

-

Energy Minimization: Perform a series of steepest descent and conjugate gradient minimizations to relax the system and remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration to the target pressure (e.g., 1 atm) under constant pressure (NPT ensemble). This ensures the system reaches a stable state.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) under the NPT ensemble, saving the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess conformational stability, solvent accessible surface area (SASA), and intramolecular hydrogen bonds.

Caption: Key stages of a Molecular Dynamics simulation.

Computational Applications in a Drug Development Context

The true power of computational studies lies in their ability to guide the drug discovery process, from identifying potential biological targets to predicting a drug candidate's metabolic fate.

Target Identification through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in virtual screening, where large libraries of compounds are docked to a target protein to identify potential hits. Given the known activities of similar diketones, potential targets for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] could include enzymes involved in inflammation or cancer pathways, such as COX-2 or Indoleamine 2,3-dioxygenase (IDO1).[4][9]

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB), for instance, PDB ID: 4PH9 for COX-2.[4]

-

Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign atomic charges using software like AutoDock Tools.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of the ligand.

-

Assign rotatable bonds and merge non-polar hydrogens using AutoDock Tools.

-

-

Grid Box Generation: Define a 3D grid box that encompasses the active site of the receptor where the native ligand binds.

-

Docking Execution:

-

Run a docking algorithm like AutoDock Vina, which will explore various conformations (poses) of the ligand within the active site.[4]

-

The algorithm will score these poses based on a scoring function that estimates the binding affinity (in kcal/mol).

-

-

Results Analysis:

-

Analyze the top-scoring poses. A lower binding energy indicates a more favorable interaction.

-

Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

-

Caption: The process of molecular docking.

Early-Stage Safety and Efficacy: In Silico ADMET Profiling

A significant cause of failure in drug development is poor pharmacokinetic properties. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) early can save considerable resources. Several computational models can predict these properties based on molecular structure. A key initial screen is the "Rule of Five," proposed by Lipinski, which assesses drug-likeness.[4]

Data Synthesis and Protocol Validation

The outputs of computational models must be synthesized into a coherent picture and validated to ensure their reliability.

Predicted Molecular Properties and Spectroscopic Signatures

Based on its chemical structure, we can calculate key physicochemical properties for Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]. These properties are crucial for predicting its behavior in biological systems.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C28H18O5 | - |

| Molecular Weight | 442.45 g/mol | Influences diffusion and absorption (Lipinski's Rule < 500) |

| logP (Octanol/Water) | ~5.5 (Estimated) | Measures lipophilicity; affects absorption and distribution |

| Hydrogen Bond Donors | 0 | Influences solubility and membrane permeability |

| Hydrogen Bond Acceptors | 5 | Influences solubility and receptor binding |

| Topological Polar Surface Area (TPSA) | 77.51 Ų | Predicts transport properties (good absorption < 140 Ų)[10] |

Note: These values are calculated or estimated based on the molecular structure and may vary slightly between different prediction algorithms.

The molecule adheres to most of Lipinski's rules except for molecular weight and potentially logP, suggesting that while it has drug-like features, its bioavailability might need optimization.

Ensuring Trustworthiness: Self-Validating Computational Workflows

The credibility of computational predictions hinges on rigorous self-validation. No single calculation is definitive; confidence is built through consistency and comparison.

-

Convergence in MD Simulations: The stability of metrics like RMSD over the course of an MD simulation indicates that the system has reached equilibrium and the trajectory is reliable for analysis.

-

Comparison with Analogs: Where direct experimental data is lacking for the target molecule, comparing calculated properties (e.g., predicted IR spectra, logP) with known experimental data for structurally similar compounds provides an essential reality check.[8] For instance, the calculated vibrational frequencies for the carbonyl stretches should fall within the typical range observed for aromatic diketones (1650–1790 cm⁻¹).[8]

Conclusion and Future Outlook

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] represents a molecule of considerable interest, built upon a scaffold with proven pharmacological relevance. This guide has outlined a comprehensive computational strategy to thoroughly characterize it in silico. Through a combination of DFT, MD simulations, and molecular docking, researchers can predict its structural, electronic, and dynamic properties, identify plausible biological targets, and estimate its drug-like potential.

The theoretical data presented here provides a strong foundation and rationale for embarking on the synthesis and experimental validation of this compound. Future work should focus on:

-

Chemical Synthesis and Spectroscopic Characterization: To confirm the structure and validate the predicted IR and NMR spectra.

-

In Vitro Biological Screening: To test the compound's activity against predicted targets like COX-2, IDO1, or other enzymes implicated in cancer and inflammation.

-

X-ray Crystallography: Obtaining a crystal structure of the compound, alone or in a complex with its biological target, would provide the ultimate validation for the computational models.

By integrating the theoretical approaches described herein with targeted experimental work, the full potential of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] as a lead compound in drug discovery can be systematically explored.

References

-

Al-Hussain, S. A., et al. (2022). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. MDPI. [Link]

-

MOLBASE. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-[4-(phenylethynyl)phenyl]-. MOLBASE Encyclopedia. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals. [Link]

-

MDPI. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI. [Link]

-

PubChem. (n.d.). Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-. PubChem. [Link]

-

MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI. [Link]

-

Ivy Fine Chemicals. (n.d.). Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Ivy Fine Chemicals. [Link]

-

ResearchGate. (2016). β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. [Link]

-

Weifang Yangxu Group Co., Ltd. (n.d.). Ethanone, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-. Weifang Yangxu Group Co., Ltd. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1,1'-(1,4-phenylene)bis- (CAS 1009-61-6). Cheméo. [Link]

-

NIST. (n.d.). 1,1'-(p-Phenylene)bis(2-phenylethanedione). NIST WebBook. [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanedione, diphenyl- (CAS 134-81-6). Cheméo. [Link]

-

LookChem. (n.d.). Ethanone, 1,1'-(azoxydi-4,1-phenylene)bis. LookChem. [Link]

-

ResearchGate. (2018). New bis 1,3,4-oxadiazole derivatives: syntheses, characterizations, computational studies, and antioxidant activities. ResearchGate. [Link]

-

PubChem. (n.d.). o-Phenylene dibenzoate. PubChem. [Link]

-

Semantic Scholar. (2010). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. Semantic Scholar. [Link]

-

ResearchGate. (2010). Experimental and ab initio computational studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline. ResearchGate. [Link]

-

PubChem. (n.d.). 1,1-Diphenylethane. PubChem. [Link]

-

PubMed. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. [Link]

-

PubMed. (2018). Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed. [Link]

-

PubMed. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]

-

PubMed. (2014). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). PubMed. [Link][Link])

Sources

- 1. ivychem.com [ivychem.com]

- 2. 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-Ethanedione] [21454-19-3] | King-Pharm [king-pharm.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a series of novel o-phenylenediamine-based indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.molbase.com [m.molbase.com]

Navigating the Physicochemical Landscape of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], a complex aromatic diketone with potential applications in materials science and drug development. Given its intricate molecular structure, understanding its solubility and stability is paramount for its effective formulation and application. This document will delve into the theoretical underpinnings of its solubility and stability, outline robust experimental protocols for their determination, and provide insights into the interpretation of the resulting data. The methodologies described herein are grounded in established principles of physical chemistry and adhere to international regulatory standards, ensuring a self-validating and reliable approach to characterizing this promising compound.

Introduction: Unveiling a Complex Aromatic Diketone

Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], identified by its CAS number 21454-19-3, possesses a molecular formula of C₂₈H₁₈O₅ and a molecular weight of approximately 434.44 g/mol . Its structure is characterized by a central ethanedione (α-diketone) linkage flanked by two phenyl groups, which are in turn connected through an oxydi-4,1-phenylene bridge. This extensive aromaticity and the presence of polar carbonyl groups bestow upon the molecule a unique combination of properties that are likely to influence its behavior in various chemical and biological systems.

The presence of multiple aromatic rings suggests a propensity for π-π stacking interactions and potential for interesting electronic properties. However, this large, rigid, and largely hydrophobic structure also points towards a significant challenge in drug development: poor aqueous solubility. This guide will address this challenge head-on, providing a roadmap for its systematic evaluation.

Decoding Solubility: From Theoretical Prediction to Empirical Measurement

The solubility of a compound is a fundamental property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile in a biological context, and its processability in materials science applications. For a molecule like Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], its solubility is expected to be highly dependent on the solvent's polarity.

Theoretical Considerations: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" provides a foundational qualitative prediction of solubility. Given the predominantly nonpolar nature of the large aromatic framework of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], it is anticipated to exhibit greater solubility in nonpolar organic solvents compared to polar, protic solvents like water. The polar carbonyl groups will contribute to some degree of interaction with polar solvents, but this is likely to be overshadowed by the hydrophobic character of the rest of the molecule.

Table 1: Predicted Solubility Profile of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | High | Favorable van der Waals interactions between the solvent and the large aromatic structure of the solute. |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Moderate to High | The polarity of the solvent can interact with the carbonyl groups, while the organic nature of the solvent can solvate the aromatic rings. |

| Polar Protic (e.g., Water, Ethanol) | Low | The strong hydrogen bonding network of water is difficult to disrupt by the largely nonpolar solute. Limited hydrogen bond accepting capability of the carbonyl oxygens. |

Experimental Determination of Solubility: A Step-by-Step Protocol

A robust determination of solubility requires a systematic experimental approach. The shake-flask method, while traditional, remains a gold standard for equilibrium solubility measurement.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of finely powdered Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone, toluene).

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Assessing Stability: A Prerequisite for Viability

The chemical stability of a compound determines its shelf-life, dictates acceptable storage conditions, and provides insights into its potential degradation pathways. For Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-], the α-diketone moiety is a potential site for chemical reactivity.

Theoretical Considerations: Identifying Potential Degradation Pathways

The structure of the molecule suggests several potential degradation pathways that should be investigated:

-

Hydrolysis: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. The carbonyl groups are less likely to undergo hydrolysis.

-

Oxidation: The aromatic rings and the diketone functionality could be susceptible to oxidation.

-

Photodegradation: The extensive conjugated π-system suggests that the molecule may absorb UV-Vis light, potentially leading to photochemical degradation.

Forced Degradation Studies: Probing for Instability

Forced degradation (or stress testing) studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[1][2] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage.

Protocol 2: Forced Degradation Study

-

Sample Preparation:

-

Prepare solutions of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose a solid sample and a solution to UV and visible light according to ICH Q1B guidelines.[3]

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Data Interpretation:

-

Calculate the percentage of degradation.

-

Identify and, if necessary, characterize the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Long-Term Stability Studies: Simulating Real-World Conditions

Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.

Table 2: ICH Conditions for Long-Term Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

*RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the product is intended.[4][5]

Conclusion: A Pathway to Characterization

The successful application of Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] in any field hinges on a thorough understanding of its fundamental physicochemical properties. This guide has provided a comprehensive framework for the systematic investigation of its solubility and stability. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed to inform formulation development, predict in vivo behavior, and ensure the quality and efficacy of this promising molecule. The self-validating nature of the described protocols, grounded in established scientific principles and regulatory guidelines, provides a reliable path forward for the comprehensive characterization of this and other complex aromatic compounds.

References

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 18, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved January 18, 2026, from [Link]

-

How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Solubility and Dissolution Profile Assessment in Drug Discovery. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies. (n.d.). STEMart. Retrieved January 18, 2026, from [Link]

-

ICH Guidlines for stability studies. (n.d.). SlideShare. Retrieved January 18, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 18, 2026, from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved January 18, 2026, from [Link]

-

Quality Guidelines. (n.d.). ICH. Retrieved January 18, 2026, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). LCGC North America. Retrieved January 18, 2026, from [Link]

-

Peters, S. A., Hötker, A. M., & Rideout, J. M. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Clinical Pharmacology & Therapeutics, 106(5), 1085-1095. [Link]

-

Pascal H, F A. (1982). Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report). OSTI.GOV. [Link]

-

Lee, S., Kim, H., & Lee, J. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1729. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 18, 2026, from [Link]

-

Forced degradation studies. (2016). MedCrave online. Retrieved January 18, 2026, from [Link]

-

ICH Stability Testing and Method Development. (2020, April 22). YouTube. Retrieved January 18, 2026, from [Link]

-

Drug Solubility Assessment. (n.d.). OUCI. Retrieved January 18, 2026, from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 18, 2026, from [Link]

-

ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency. Retrieved January 18, 2026, from [Link]

Sources

Aromatic Diketones: A Comprehensive Technical Guide for Drug Discovery and Development

Abstract

Aromatic diketones represent a pivotal class of organic compounds, distinguished by the presence of two ketone functionalities linked to or integral within an aromatic system. Their unique structural and electronic properties underpin a vast and expanding range of applications, most notably in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of aromatic diketone compounds, designed for researchers, scientists, and professionals in the field. We will explore the core principles of their synthesis, delve into their diverse biological activities, and elucidate their mechanisms of action. This guide will further detail established experimental protocols and present key data in a clear, comparative format to facilitate practical application in a laboratory setting.

Introduction: The Versatile Scaffold of Aromatic Diketones

Aromatic diketones are characterized by a molecular structure containing two carbonyl groups connected by an aromatic ring system. The relative positions of these ketone groups (ortho, meta, para) and the nature of the aromatic scaffold significantly influence their chemical reactivity, photophysical properties, and biological activity. This versatility has established them as crucial building blocks in organic synthesis and as privileged scaffolds in medicinal chemistry.[1][2]

One of the most well-known and extensively studied aromatic diketones is curcumin, a natural product derived from turmeric.[3][4][5] Curcumin's diarylheptanoid structure, featuring a β-diketone moiety, is responsible for its wide array of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[3][5][6] The study of curcumin and its analogs has provided a significant impetus for the exploration of other aromatic diketones as potential therapeutic agents.

This guide will systematically review the landscape of aromatic diketone chemistry, with a focus on providing actionable insights for drug discovery and development professionals.

Synthetic Methodologies: Accessing the Aromatic Diketone Core

The synthesis of aromatic diketones can be achieved through several established and emerging methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, the nature of the aromatic core, and the desired scale of the reaction.

Claisen Condensation

The crossed-Claisen condensation is a cornerstone reaction for the synthesis of 1,3-diketones.[1][7] This method involves the condensation of an acetophenone derivative with a substituted ester of a benzoic acid in the presence of a strong base, such as sodium methoxide or sodium hydride.[1][7] The reaction proceeds through the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the ester carbonyl. Subsequent protonation and tautomerization yield the desired β-diketone. A key advantage of this method is the wide availability of starting materials, allowing for the synthesis of a diverse library of aromatic diketones.[7]

Experimental Protocol: Synthesis of Dibenzoylmethane via Claisen Condensation [7]

-

To a stirred solution of sodium methoxide (prepared from sodium in methanol) in a suitable solvent (e.g., tetrahydrofuran), add acetophenone dropwise at room temperature.

-

After stirring for a designated period, add the appropriate benzoic acid ester dropwise.

-

Continue stirring the reaction mixture for several hours to ensure complete reaction.

-

Quench the reaction by carefully adding a dilute acid (e.g., 10% HCl) until the pH is neutral.[7]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure 1,3-diketone.[7]

Oxidation of Precursors

The oxidation of various precursors offers another versatile route to aromatic diketones. For instance, α-diketones can be synthesized through the oxidation of 1,2-diols.[8] The choice of oxidant is critical to control the reaction and avoid over-oxidation. Similarly, the aerobic oxidation of deoxybenzoins, catalyzed by bases like 1,4-diazabicyclo[2.2.2]octane (DABCO), provides an efficient pathway to benzil derivatives (1,2-diaryl-1,2-diketones).[8]

Modern Synthetic Approaches

Recent advancements in organic synthesis have introduced novel methods for constructing the aromatic diketone scaffold. These include metal-catalyzed cross-coupling reactions and C-H functionalization strategies, which offer greater efficiency and functional group tolerance.[9][10] For example, rhodium-catalyzed reductive α-acylation of enones has been developed for the direct synthesis of 1,3-diketones.[10]

Physicochemical Properties and Structural Features

The unique properties of aromatic diketones are intrinsically linked to their structural features, particularly the presence of the dicarbonyl moiety and the aromatic ring system.

Tautomerism

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo and keto-enol forms.[7][11] In the vast majority of cases, the keto-enol form is favored, stabilized by the formation of a strong intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.[7] The position of this equilibrium is influenced by factors such as the solvent polarity and steric hindrance.[7] In non-polar solvents, the enol form is strongly favored, while polar solvents can shift the equilibrium slightly towards the diketo form.[7][12]

Photophysical Properties

Aromatic diketones often exhibit interesting photophysical properties, including strong absorption in the UV-A region, making them suitable for applications such as sunscreens.[7][12] The absorption properties are influenced by the extent of π-conjugation within the molecule.[13] For instance, increasing the size of the aromatic system can lead to a red-shift in the absorption spectrum.[13][14] Furthermore, some aromatic diketones can act as photoinitiators in polymerization reactions.[15][16] The absorption of light can lead to the formation of excited states, which can then initiate radical or cationic polymerization processes.[15][17]

The photophysical properties of bichromophoric molecules composed of an aromatic ring linked to an α-diketone moiety have been studied to understand intramolecular electronic energy transfer.[18] The efficiency of this energy transfer is dependent on temperature and molecular structure, suggesting an exchange interaction mechanism.[18]

Applications in Drug Discovery and Development

The diverse biological activities of aromatic diketones have positioned them as highly valuable scaffolds in the design and development of new therapeutic agents.[2][6]

Anticancer Activity

Numerous aromatic diketones, particularly curcuminoids and their synthetic analogs, have demonstrated significant anticancer potential.[3][6] The β-diketone moiety is a key structural feature in many COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs that also show promise in cancer therapy.[6][19] The anticancer activity of these compounds is often attributed to their ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[3][5]

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant properties of aromatic diketones are well-documented, with curcumin being a prime example.[3][4][5] The o-methoxyphenol group and the β-diketone moiety in curcumin are crucial for its antioxidant activity, allowing it to scavenge reactive oxygen species.[4][20] The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[19]

Metal Chelation and Metallodrugs

The β-diketone moiety is an excellent chelating ligand for various metal ions.[1][21][22] This property has been exploited in several ways in drug development. Metal complexes of aromatic diketones can exhibit enhanced biological activity compared to the free ligand.[21][23] For instance, coordination compounds of curcuminoids with platinum-group metals are being investigated as potential anticancer agents.[6] Furthermore, the chelating ability of diketones can be used to develop agents for reducing metal-induced toxicity.[4]

Other Therapeutic Areas

The therapeutic potential of aromatic diketones extends beyond cancer and inflammation. They have been investigated for their neuroprotective, antimicrobial, and antiviral activities.[3][6][24] The ability of the diketone scaffold to interact with various biological targets makes it a versatile platform for developing drugs for a wide range of diseases.

Key Structure-Activity Relationships

Understanding the relationship between the chemical structure of aromatic diketones and their biological activity is crucial for rational drug design.

Role of the Diketone Moiety

The diketone functionality is a critical determinant of biological activity. The α,β-unsaturated β-diketone moiety can covalently interact with protein thiols through a Michael addition reaction, which is a proposed mechanism for the activity of some compounds.[4][20] The ability to exist in the keto-enol tautomeric form and the presence of the intramolecular hydrogen bond also influence the molecule's hydrophobicity and its ability to interact with biological targets.[4][20]

Influence of Aromatic Substituents

The nature and position of substituents on the aromatic rings significantly modulate the biological activity.[22] Electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its reactivity and binding affinity for target proteins. The aromatic rings also contribute to the hydrophobicity of the molecule, which is important for its pharmacokinetic properties, such as membrane permeability and bioavailability.[4][20][25]

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Tautomerism in β-Diketones

Caption: Tautomeric equilibrium between the diketo and keto-enol forms of a β-diketone.

Diagram 2: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of aromatic diketones.

Diagram 3: Structure-Activity Relationship Logic

Caption: The logical relationship between chemical structure, properties, and biological activity.

Conclusion and Future Perspectives

Aromatic diketones are a remarkably versatile class of compounds with a rich history and a bright future in medicinal chemistry and materials science. Their synthetic accessibility, tunable electronic and photophysical properties, and diverse biological activities make them attractive scaffolds for the development of novel therapeutics. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the design of multifunctional aromatic diketones with improved pharmacokinetic profiles. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs.

References

- The γ-Diketone Moiety: A Cornerstone in Synthesis and a Target in Drug Discovery - Benchchem. (n.d.).

- β-diketones: Important Intermediates for Drug Synthesis - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).

- Photophysics of Cyclic a-Diketone Aromatic Ring Bichromophoric Molecules. Structures, Spectra, and Intramolecular Electronic Ene - American Chemical Society. (n.d.).

- β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.).

- β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components | Request PDF - ResearchGate. (2016).

- Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety - MDPI. (2022, December 28).

- Curcumin: Biological Activities and Modern Pharmaceutical Forms - MDPI. (n.d.).

- Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - NIH. (n.d.).

- Chemical and Structural Features Influencing the Biological Activity of Curcumin. (2013, April 1).

- Kinetic and mechanistic studies of metal complexes of – diketones - a review - IOSR Journal. (2022, January 4).

- Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review - Frontiers. (n.d.).

- Synthesis and characterization of two conjugated β-diketones and their metal complexes - Scholars Research Library. (n.d.).

- Some 1,3-diketone-metal complexes with antimicrobial activity. - ResearchGate. (n.d.).

- Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - SciSpace. (2014, February 4).

- 1,3-Diketones. Synthesis and properties - Semantic Scholar. (n.d.).

- Recent Developments in the Synthesis of β-Diketones - MDPI. (n.d.).

- Chemical and Structural Features Influencing the Biological Activity of Curcumin | Request PDF - ResearchGate. (2025, August 10).

- Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors - MDPI. (n.d.).

- Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones - OSTI.gov. (1982, August 1).

- Diketone Ligands - Ligands & Coordination Complexes - Alfa Chemistry. (n.d.).

- Synthesis of -diketone and its Metal Complexes | Semantic Scholar. (n.d.).

- Biological activities of curcuminoids, other biomolecules from turmeric and their derivatives – A review - PubMed Central. (n.d.).

- A Study of Photophysical Processes in Organic Systems. - Minsky DTIC. (1978, September 30).

- Direct Carbon−Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones | Organic Letters - ACS Publications. (n.d.).

- α-Diketone synthesis by oxidation - Organic Chemistry Portal. (n.d.).

- Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.).

- Synthesis of 1,3-diketones - Organic Chemistry Portal. (n.d.).

- (PDF) Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters - ResearchGate. (2025, August 6).

- Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions - PMC - NIH. (n.d.).

- Aldehydes as powerful initiators for photochemical transformations - PMC - NIH. (n.d.).

- Ketone containing aromatic molecules with their potential pharmacological activities. - ResearchGate. (n.d.).

- Synthesis and Application of Asymmetry Diphenylketone Photoinitiators - ResearchGate. (2021, May 3).

- Structural tuning of β-enamino diketones: exploration of solution and crystalline state photochromism - PMC - PubMed Central. (n.d.).

- Structural Studies of β-Diketones and Their Implications on Biological Effects - MDPI. (n.d.).

- Journal of Chemical and Pharmaceutical Research, 2023, 15(10):10-11 Exploring the Effects of Aromatic Compounds on Medicinal Che - JOCPR. (2023, November 6).

Sources

- 1. ijpras.com [ijpras.com]

- 2. mdpi.com [mdpi.com]

- 3. Curcumin: Biological Activities and Modern Pharmaceutical Forms | MDPI [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Frontiers | Curcumin, an active component of turmeric: biological activities, nutritional aspects, immunological, bioavailability, and human health benefits - a comprehensive review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. α-Diketone synthesis by oxidation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. 1,3-Diketone synthesis [organic-chemistry.org]

- 11. Spectroscopy and photochemistry of aromatic and cyclic. beta. -diketones (Technical Report) | OSTI.GOV [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Aromatic Difluoroboron β-Diketonate Complexes: Effects of π-Conjugation and Media on Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dyes as Photoinitiators or Photosensitizers of Polymerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aldehydes as powerful initiators for photochemical transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors | MDPI [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. iosrjournals.org [iosrjournals.org]

- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. jocpr.com [jocpr.com]

Methodological & Application

Application Note & Protocols: Synthesis of High-Performance Poly(phenylquinoxaline)s using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]

Introduction and Scope

High-performance polymers are critical materials in industries where thermal stability, chemical resistance, and robust mechanical properties are paramount, such as aerospace, electronics, and automotive engineering. Among these advanced materials, Poly(phenylquinoxaline)s (PPQs) are a prominent class, renowned for their exceptional thermo-oxidative stability and processability. This application note provides a detailed guide for researchers on the use of the key monomer, Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] , commonly known as 4,4'-Oxydibenzil (ODB) , in the synthesis of PPQs.

The core of this guide is to explain the causality behind the synthetic choices, offering not just a procedure but a framework for understanding and optimizing the polymerization process. We will cover the polymerization mechanism, provide a detailed step-by-step protocol for a representative synthesis, discuss essential characterization techniques, and present the expected properties of the resulting polymer.

Monomer Spotlight: 4,4'-Oxydibenzil (ODB)

The selection of monomers is the most critical factor in determining the final properties of a polymer. ODB is a bis(α-diketone) monomer that offers a unique combination of reactivity and structural benefits.

-

Reactivity: The two α-diketone (benzil) groups are highly reactive towards aromatic ortho-diamines, enabling a clean and efficient polycondensation reaction to form the stable quinoxaline heterocyclic ring system.

-

Structural Benefits: The central ether linkage (-O-) in the ODB backbone imparts a degree of flexibility. This is a crucial molecular design feature that disrupts the rigid-rod nature of the polymer chain, leading to enhanced solubility and better processability of the final PPQ compared to polymers made from more rigid diketones. The phenyl substituents, which are incorporated onto the quinoxaline ring during polymerization, further aid in improving solubility.

Table 1: Properties of Monomer Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (4,4'-Oxydibenzil)

| Property | Value |

| Chemical Structure | (See Figure 1 below) |

| IUPAC Name | 1,1'-(oxydi-4,1-phenylene)bis(1,2-diphenylethane-1,2-dione) |

| Common Name | 4,4'-Oxydibenzil (ODB); p,p'-Oxydibenzil |

| CAS Number | 1775-68-4 |

| Molecular Formula | C₂₆H₁₈O₄ |

| Molecular Weight | 394.42 g/mol |

| Appearance | Typically a yellow crystalline solid |

| Key Reactive Groups | Two α-diketone (benzil) functionalities |

Polymerization Mechanism: The Quinoxaline Ring Formation

The synthesis of PPQs from ODB proceeds via a step-growth polycondensation reaction. The fundamental reaction involves the condensation of an aromatic bis(ortho-diamine) with a bis(α-diketone). Each molecule of the diamine reacts with a molecule of the diketone to form two quinoxaline rings and release four molecules of water, driving the polymerization forward. This reaction is highly efficient and leads to the formation of a fully aromatic, thermally stable polymer backbone.

Figure 1: General reaction scheme for the synthesis of Poly(phenylquinoxaline)s.

Detailed Experimental Protocol: Synthesis of a Representative PPQ

This protocol details the synthesis of poly[2,2’-(p,p’-oxydiphenylene)-6,6’-bis(3-phenylquinoxaline)] from 4,4'-Oxydibenzil (ODB) and 3,3',4,4'-Tetraaminobiphenyl (TAB).

Materials and Reagents

-

4,4'-Oxydibenzil (ODB): (M.W. 394.42 g/mol ), polymer grade, >99% purity.

-

3,3',4,4'-Tetraaminobiphenyl (TAB): (M.W. 214.25 g/mol ), polymer grade, >99% purity.

-

m-Cresol: Anhydrous, polymerization grade.

-

Methanol: Reagent grade, for precipitation.

-

Nitrogen or Argon Gas: High purity, for inert atmosphere.

Equipment

-

Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen/argon inlet, and a condenser.

-

Heating mantle with a temperature controller.

-

High-speed blender for polymer precipitation.

-

Vacuum oven for drying.

Step-by-Step Procedure

-

Monomer Preparation and Stoichiometry (The Foundation):

-

Dry the ODB and TAB monomers in a vacuum oven at 100 °C for at least 4 hours to remove any residual moisture. Water can interfere with the reaction and limit the final molecular weight.

-

Accurately weigh equimolar amounts of the monomers. For example, weigh 3.9442 g (10.0 mmol) of ODB and 2.1425 g (10.0 mmol) of TAB.

-

Causality: Achieving a high molecular weight polymer via step-growth polymerization is critically dependent on maintaining a 1:1 stoichiometric ratio of the reactive functional groups. Any deviation leads to chain termination and results in a lower molecular weight, brittle polymer.

-

-

Reaction Setup and Solvent Addition:

-

Set up the three-neck flask with the mechanical stirrer and gas inlet. Ensure all glassware is thoroughly dried.

-

Purge the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere. This prevents oxidation of the amine monomers at high temperatures.

-

Add the weighed monomers (ODB and TAB) to the flask.

-

Add anhydrous m-cresol as the solvent. The amount should be calculated to achieve a final solids concentration of 10-20% (w/v). A higher concentration can lead to an unmanageably high viscosity, while a lower concentration may slow the reaction rate.

-

Causality: m-Cresol is an ideal solvent for this reaction. Its high boiling point (~203 °C) allows the reaction to be conducted at the necessary high temperatures. Furthermore, its phenolic nature helps to solvate the monomers and the growing polymer chains, preventing premature precipitation and facilitating the formation of a high molecular weight polymer.

-

-

Polymerization Reaction:

-

Begin stirring the mixture to form a slurry.

-

Slowly heat the reaction mixture to 180-190 °C over approximately 1-2 hours.

-

Maintain the reaction at this temperature for 8-12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds, which is a visual indicator of increasing molecular weight.

-

Causality: The elevated temperature is required to drive the condensation reaction, which involves the removal of water. The extended reaction time ensures the polymerization proceeds to a high degree of conversion, which is essential for achieving optimal mechanical properties in the final polymer.

-

-

Polymer Isolation and Purification:

-

After the reaction is complete, cool the viscous polymer solution to room temperature. The solution will be a thick, honey-like dope.

-

Slowly pour the polymer solution into a large excess of vigorously stirred methanol (typically 10x the volume of the reaction solution) in a blender. This will cause the polymer to precipitate as a fibrous solid.

-

Causality: Methanol is a non-solvent for the PPQ but is miscible with m-cresol. This rapid change in solvent environment causes the polymer to crash out of solution, leaving unreacted monomers and the m-cresol solvent in the liquid phase.

-

Collect the fibrous polymer by filtration.

-

Wash the polymer thoroughly with fresh methanol several times to remove all traces of m-cresol.

-

Dry the purified polymer in a vacuum oven at 120 °C until a constant weight is achieved (typically 24 hours).

-

Figure 2: Experimental workflow for the synthesis of Poly(phenylquinoxaline).

Polymer Characterization: Validating Success

After synthesis, it is crucial to characterize the polymer to confirm its structure, molecular weight, and thermal properties.

-

Structural Confirmation (FTIR): Acquire an FTIR spectrum of the dried polymer. A successful synthesis is indicated by the disappearance of the characteristic C=O stretching vibration from the ODB monomer (around 1670 cm⁻¹) and the N-H stretching from the TAB monomer (around 3300-3500 cm⁻¹). The appearance of bands corresponding to the quinoxaline ring (e.g., C=N stretch around 1630 cm⁻¹) confirms the formation of the desired polymer structure.

-

Molecular Weight Estimation (Inherent Viscosity): A simple and effective way to gauge the molecular weight is by measuring the inherent viscosity (ηᵢₙₕ) of a dilute polymer solution (e.g., 0.5 g/dL in m-cresol at 30 °C). High inherent viscosity values (typically >1.0 dL/g) are indicative of a high molecular weight polymer.[1]

-

Thermal Properties (TGA/DSC):

-

Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature. PPQs synthesized from ODB exhibit outstanding thermal stability, with decomposition temperatures (Td, temperature at 5% weight loss) typically above 500 °C in both air and nitrogen atmospheres.[2]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer. PPQs are amorphous polymers and exhibit high Tg values, often in the range of 280-350 °C, depending on the specific diamine used.[1][2]

-

Table 2: Typical Properties of PPQ from 4,4'-Oxydibenzil and 3,3',4,4'-Tetraaminobiphenyl

| Property | Typical Value Range | Significance |

| Glass Transition Temp. (Tg) | 280 - 315 °C | Defines the upper limit for structural applications. |

| Decomposition Temp. (Td, 5% wt. loss) | > 550 °C (in Nitrogen) | Indicates exceptional thermal stability.[2] |

| Inherent Viscosity (ηᵢₙₕ) | 1.4 - 2.5 dL/g | Correlates to high molecular weight and toughness.[1] |

| Tensile Strength | 80 - 110 MPa | Measures the material's resistance to breaking under tension.[2] |

| Solubility | Soluble in m-cresol, NMP, DMAc | Good solubility allows for solution casting of films and coatings. |

Applications and Concluding Remarks

The poly(phenylquinoxaline)s synthesized using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] are high-performance thermoplastics with a valuable combination of properties.[3] Their high thermal stability, excellent mechanical strength, and good solubility make them suitable for a range of demanding applications, including:

-

Aerospace: As matrices for carbon fiber composites and as high-temperature adhesives.[4]

-

Electronics: As dielectric layers and encapsulants for microelectronic components due to their low dielectric constant and high thermal stability.[4]

-

Membranes: For gas separation applications at elevated temperatures.

By following the detailed protocols and understanding the underlying chemical principles outlined in this note, researchers can successfully synthesize and tailor high-quality PPQ materials for advanced applications. The key to success lies in the purity of the monomers, strict adherence to stoichiometric balance, and maintenance of an inert, anhydrous reaction environment.

References

- Hergenrother, P. M. (1971). Synthesis of Poly(phenylquinoxaline)s via Self-Polymerizable Quinoxaline Monomers. Journal of Polymer Science Part A-1: Polymer Chemistry, 9(8), 2377-2390.

- Akram, N., et al. (2022). Properties and Applications of Polymers: A Mini Review. Journal of Molecular Structure, 1252, 132144.

- Kim, Y., et al. (2021). Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. Polymers, 13(21), 3829.

-

Organic Syntheses Procedure. Phenylglyoxal. Organic Syntheses, Coll. Vol. 4, p.807 (1963); Vol. 34, p.82 (1954). [Link]

- Hsiao, S.-H., & Yang, C.-P. (1995). Synthesis and properties of polyimides derived from 4,4′‐(2,7‐naphthylenedioxy)dianiline and aromatic tetracarboxylic dianhydrides. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-777.

- Kochi, J. K. (1959). The Mechanism of the Leuckart Reaction. Journal of Organic Chemistry, 24(2), 205-213.

- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

- Oishi, Y., et al. (1992). Preparation and characterization of aromatic polyimides derived from 4,4′-oxydiphthalic anhydride and 4,4′-diaminodiphenylmethane with different alkyl substituents. Journal of Polymer Science Part A: Polymer Chemistry, 30(6), 1049-1056.

- Ponomarev, I. I., et al. (2020).

- Hergenrother, P. M., & Levine, H. H. (1967). Synthesis and some properties of poly-[2,2′-(4,4′-oxydiphenylene)-6,6′-bis-(3-phenylquinoxaline) (PHPQ). Journal of Polymer Science Part A-1: Polymer Chemistry, 5(6), 1453-1466.

- Gvozdovskaia, I. A., et al. (2018). Methods of preparation of alpha-diketones and alpha-diketone monomers. Russian Journal of General Chemistry, 88(13), 2825-2845.

- De Clippel, F., et al. (2023). High-Performance Thermoplastics from a Unique Bicyclic Lignin-Derived Diol. ACS Sustainable Chemistry & Engineering, 11(6), 2415-2425.

- DeSimone, J. M., et al. (1993). Preparation of substituted or unsubstituted phenylglyoxals. WO 1993017989 A1.

- Kuriyama, A., et al. (2018). Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews, 47(20), 7599-7621.

- Hedrick, J. L., et al. (1998). Poly(phenylene ether) Based Amphiphilic Block Copolymers. Polymers, 10(1), 15. Amphiphilic Block Copolymers. Polymers, 10(1), 15.

Sources

The Lynchpin Monomer: Unlocking High-Performance Polymers with 1,1'-(Oxydi-4,1-phenylene)bis[2-phenyl-ethanedione]

Introduction: The Unique Value Proposition of a High-Performance Building Block

In the relentless pursuit of advanced materials, the monomer 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-ethanedione], commonly known in the field as 4,4'-Oxydibenzil (ODB), stands out as a critical precursor to a class of exceptionally robust polymers. Its rigid, aromatic structure, punctuated by flexible ether linkages and reactive α-diketone functionalities, provides a unique combination of processability and extreme environmental resistance in the final polymer. This guide delves into the practical applications of ODB in materials science, focusing on the synthesis and characterization of Polyphenylquinoxalines (PPQs)—polymers renowned for their outstanding thermal and chemical stability.

This document serves as a technical guide for researchers and materials scientists, providing not only the theoretical underpinnings but also detailed, field-tested protocols for the synthesis and processing of ODB-based polymers. We will explore their application as high-temperature structural components, advanced dielectrics, and as a backbone for functional materials like proton-exchange membranes.

Core Application: Synthesis of High-Performance Polyphenylquinoxalines (PPQs)

The primary application of 4,4'-Oxydibenzil is its role as a tetracarbonyl monomer in polycondensation reactions. When reacted with aromatic tetraamines, it forms the quinoxaline ring, a highly stable heterocyclic system that constitutes the repeating unit of the polymer backbone. This reaction is the cornerstone of PPQ synthesis, creating polymers with remarkable properties.

Mechanism of Quinoxaline Formation

The synthesis proceeds via a condensation reaction between the α-diketone groups of ODB and the ortho-diamine functionalities of an aromatic tetraamine, such as 3,3',4,4'-tetraaminobiphenyl (TAB). The reaction rapidly forms the stable, fused aromatic quinoxaline ring system, releasing water as a byproduct. The choice of solvent and reaction temperature is critical to drive the reaction to completion and achieve high molecular weights, which are essential for good mechanical properties.

Application Note I: High-Temperature Resistant Films and Coatings

Rationale: The inherent thermal stability of the phenylquinoxaline backbone makes these polymers ideal candidates for applications where materials must perform under extreme temperatures, such as in aerospace, electronics, and automotive sectors.[1] The polymer derived from ODB and TAB exhibits no significant thermal decomposition until well over 500 °C.[2] This, combined with its excellent chemical resistance and good film-forming properties, allows for its use as protective coatings, high-temperature adhesives, and composite matrix resins.[3]

Experimental Protocol: Synthesis of PPQ from ODB and TAB

This protocol details the synthesis of a representative polyphenylquinoxaline, a polymer renowned for its thermal stability and processability.

1. Reagents and Materials:

-

4,4'-Oxydibenzil (ODB) (Monomer)

-

3,3',4,4'-Tetraaminobiphenyl (TAB) (Monomer)

-

m-Cresol (Solvent, high-purity)

-

Methanol (Precipitation agent)

-

Nitrogen gas (Inert atmosphere)

2. Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Heating mantle with temperature controller

-

Condenser

-

High-speed blender

3. Step-by-Step Procedure:

-

Monomer Stoichiometry: Accurately weigh equimolar amounts of 4,4'-Oxydibenzil and 3,3',4,4'-tetraaminobiphenyl. For example, for a 10g polymer synthesis, use 6.13 g of ODB and 3.87 g of TAB.

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and condenser. Place the flask in the heating mantle.

-

Charging the Flask: Add the weighed monomers to the flask.

-

Solvent Addition: Add high-purity m-cresol to the flask to achieve a solids concentration of 10-15% (w/v). This concentration is a critical parameter; lower concentrations can limit molecular weight gain, while higher concentrations can lead to viscosity issues.

-

Inert Atmosphere: Purge the flask with a slow stream of nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a slight positive nitrogen pressure throughout the reaction.

-

Polymerization Reaction:

-

Begin stirring the mixture.

-

Slowly heat the reaction mixture to 80-90 °C and hold for 2-3 hours to ensure initial monomer dissolution and reaction initiation.

-

Gradually increase the temperature to 180-190 °C and maintain for 8-12 hours. The solution will become progressively more viscous as the polymer chains grow.

-

-

Precipitation and Purification:

-

Allow the viscous polymer solution (dope) to cool to room temperature.

-

Slowly pour the polymer dope into a large excess of vigorously stirred methanol (at least 10x the volume of the m-cresol) in a high-speed blender. This will precipitate the polymer as a fibrous solid.

-

Continue blending for 10-15 minutes to break up the polymer mass and wash away residual solvent.

-

-

Isolation and Drying:

-

Filter the precipitated polymer fibers.

-

Wash the fibers thoroughly with fresh methanol.

-

Dry the polymer in a vacuum oven at 120 °C for 24 hours to remove all residual solvents.

-

Protocol: Casting of a PPQ Film

-

Solution Preparation: Prepare a 10% (w/v) solution of the dried PPQ powder in a suitable solvent like chloroform or m-cresol.[3] Stir until fully dissolved.

-

Casting: Pour the polymer solution onto a clean, level glass plate.

-

Solvent Evaporation: Place the cast film in a dust-free, low-humidity chamber at 60-80 °C for 12-24 hours to slowly evaporate the solvent.

-

Final Curing: Carefully peel the film from the glass plate. Place the film in a vacuum oven and heat it in stages (e.g., 100 °C, 150 °C, 200 °C, 250 °C, holding for 1 hour at each stage) to remove residual solvent and anneal the polymer. This staged heating is crucial to prevent film voiding.

Expected Material Properties

The resulting PPQ polymer exhibits a combination of properties that make it a high-performance material.

| Property | Typical Value | Source |

| Glass Transition Temperature (Tg) | 250 - 280 °C | [3] |

| 10% Weight Loss Temperature (TGA) | > 550 °C in N₂ | [2] |

| Tensile Strength | 80 - 100 MPa | [3] |

| Solubility | Soluble in m-cresol, chloroform, benzyl alcohol | [3] |

| Dielectric Constant | ~2.7 - 3.0 | - |

Application Note II: Proton-Exchange Membranes (PEMs) for Fuel Cells

Rationale: The excellent thermohydrolytic stability of the PPQ backbone makes it a promising candidate for modification into proton-exchange membranes.[3] Standard PEM materials like Nafion can suffer from performance degradation at high temperatures and low humidity. By introducing sulfonic acid groups (-SO₃H) onto the PPQ backbone (creating SPPQ), the material becomes proton-conductive while retaining its mechanical and thermal robustness.[3][4] This allows for the potential operation of fuel cells at higher temperatures, leading to improved efficiency and tolerance to fuel impurities.[2][4]

Experimental Protocol: Sulfonation of PPQ

This protocol describes a post-polymerization sulfonation to create a proton-conductive material.

1. Reagents and Materials:

-

Synthesized PPQ powder

-

Fuming Sulfuric Acid (Oleum, 20-30% free SO₃)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

2. Step-by-Step Procedure:

-

Dissolution: Carefully dissolve the dry PPQ powder in concentrated sulfuric acid at room temperature with stirring.

-

Sulfonating Agent: Prepare the sulfonating mixture by carefully adding the desired amount of oleum to the PPQ solution in an ice bath to control the exotherm. The ratio of oleum to sulfuric acid will determine the degree of sulfonation.[3]

-

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 125 °C) for a specific duration (e.g., 4-6 hours).[3] The reaction time is a critical parameter to control the ion exchange capacity (IEC) of the final membrane.

-

Precipitation: Cool the reaction mixture and precipitate the sulfonated polymer (SPPQ) by slowly pouring it into a large volume of ice-cold deionized water with vigorous stirring.

-

Purification: Filter the SPPQ and wash it repeatedly with deionized water until the washings are neutral (pH ~7). This step is vital to remove all residual acid.

-

Drying: Dry the purified SPPQ in a vacuum oven at 80 °C for 24 hours.

Expected SPPQ Properties

| Property | Value Range | Source |

| Ion Exchange Capacity (IEC) | 1.0 - 2.5 meq/g | - |

| Proton Conductivity | 10⁻³ - 10⁻² S/cm (at high humidity) | [4] |

| Thermal Stability of Sulfonic Group | ~250-300 °C | [4][5] |

| Water Uptake | Dependent on IEC and humidity | [2] |

Visualizing the Workflow

Diagram: PPQ Synthesis and Application Workflow

Caption: Workflow from monomer to high-performance polymer applications.

References

-

Buzin, M. I., et al. (n.d.). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. National Institutes of Health. Available at: [Link]

-

Zhang, Y., et al. (2018). Novel Side-Chain Type Sulfonated Poly(phenylquinoxaline) Proton Exchange Membranes for Direct Methanol Fuel Cells. MDPI. Available at: [Link]

-

Smirnova, N. N., et al. (2018). Thermodynamic Properties of Polyphenylquinoxaline in the Temperature Range of T → 0 to 570 K. R Discovery. Available at: [Link]

-

Buzin, M. I., et al. (n.d.). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. MDPI. Available at: [Link]

-

Rusanov, A. L., et al. (2008). Preparation and Characterization of Sulfonated Polyphenylquinoxalines. ResearchGate. Available at: [Link]

- Hergenrother, P. M. (1971). Polyquinoxalines and poly(phenylquinoxalines). Google Patents.

-

Poly Fluoro Ltd. (2024). Advancements in Aerospace - High-Performance Plastics Take Flight. Poly Fluoro Ltd. Available at: [Link]

Sources

- 1. Advancements in Aerospace - High-Performance Plastics Take Flight | Poly Fluoro Ltd [polyfluoroltd.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

"Experimental protocol for the synthesis of polyquinoxalines using Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-]"

Application Note & Protocol: High-Performance Poly(phenylquinoxaline) Synthesis

Topic: Experimental Protocol for the Synthesis of Poly(phenylquinoxalines) using 4,4'-Oxydibenzil and 3,3',4,4'-Tetraaminobiphenyl

Introduction: The Strategic Value of Poly(phenylquinoxalines)